N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide
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Description
N-(4-(dimethylamino)phenyl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is a useful research compound. Its molecular formula is C22H22N6O2 and its molecular weight is 402.458. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
The compound's derivatives, specifically the pyrazolo[3,4-d]pyrimidin-4-ones, have been synthesized and tested for their anticancer activity. For instance, a series of derivatives were evaluated against the MCF-7 human breast adenocarcinoma cell line, where compounds displayed significant antitumor activity, particularly one derivative which showed potent inhibitory activity with a notable half maximal inhibitory concentration (IC50) (Abdellatif et al., 2014).
Antimicrobial and Antifungal Potential
The compound's structural motifs have been incorporated into novel heterocyclic compounds, which were then evaluated for their insecticidal and antibacterial properties. One study synthesized derivatives linked to pyrimidine and evaluated them against various microorganisms, demonstrating notable antibacterial potential (Deohate & Palaspagar, 2020). Another investigation synthesized novel series of pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties, which revealed that several derivatives exceeded the activity of a reference drug in antimicrobial activities (Alsaedi et al., 2019).
Herbicidal Activity
Research into the compound's derivatives also extends to the agricultural sector, where novel N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides were synthesized and showed moderate to good selective herbicidal activity against certain plant species, indicating potential applications in weed control (Liu & Shi, 2014).
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-26(2)17-10-8-16(9-11-17)25-20(29)12-13-27-15-23-21-19(22(27)30)14-24-28(21)18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUBNWRUZDUJBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.